molecular formula C19H20N2OS B2836539 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851411-90-0

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2836539
CAS RN: 851411-90-0
M. Wt: 324.44
InChI Key: IWTLQXATCSVELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide” is a chemical compound with the molecular formula C11H10N2S . It is also known as Acetonitrile .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 392.3±22.0 °C and its density is predicted to be 1.16±0.1 g/cm3 .

Scientific Research Applications

Antioxidant Activity

The compound’s antioxidant potential is noteworthy. It was synthesized by condensing 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives. The resulting compound structures were characterized using FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . Notably, compounds 3j, 3a, and 3k demonstrated remarkable antioxidant activity at low concentrations. The attachment of halogens in the phenyl ring contributed to their effectiveness. These substituted phenyl rings could serve as ideal side chains for developing new antioxidant agents.

Anti-Inflammatory Properties

Indole derivatives, including our compound, have been associated with anti-inflammatory effects . Researchers have explored their potential in mitigating inflammation-related conditions.

Antidepressant Activity

Indole-based compounds have shown promise as antidepressants . Investigating the specific effects of our compound in this context could be valuable.

Antifungal Applications

Given the diverse biological activities of indole derivatives, exploring their antifungal properties is essential. Our compound may exhibit antifungal effects .

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties . Further studies could assess whether our compound shows similar effects.

Chelating Agents

Chelation therapy involves using compounds to bind and remove heavy metals from the body. Indole derivatives, including our compound, might serve as effective chelating agents .

properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTLQXATCSVELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.